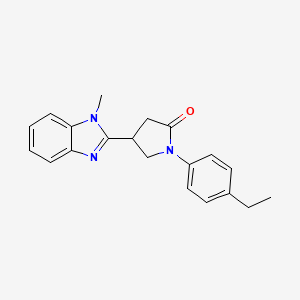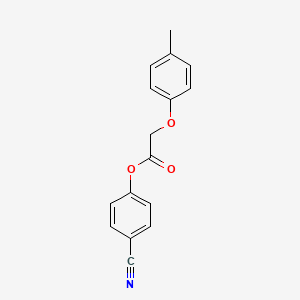
1-(4-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one, also known as 4-ethyl-2-methyl-1,3-benzodiazole (EMBD), is an organic compound belonging to the class of heterocyclic compounds. It has been widely studied due to its unique chemical structure and its potential applications in various scientific fields. This compound has been used in a variety of scientific research applications, including as a substrate in enzymatic reactions, as an inhibitor of enzyme activity, and as a potential therapeutic agent.
科学研究应用
EMBD has been utilized in a variety of scientific research applications due to its unique chemical structure and its potential for use as a substrate in enzymatic reactions, as an inhibitor of enzyme activity, and as a potential therapeutic agent. It has been used in studies investigating the mechanism of action of various enzymes, as well as the biochemical and physiological effects of various compounds. Additionally, it has been used in research related to drug design and drug delivery.
作用机制
The mechanism of action of EMBD is not yet fully understood. It is believed that the compound binds to certain enzymes, which then act as catalysts for the reaction of EMBD with other molecules. Additionally, it is believed that EMBD may act as an inhibitor of certain enzymes, preventing them from catalyzing the reaction of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMBD are not yet fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, including those involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have an effect on the immune system and to have potential anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
EMBD has several advantages for use in laboratory experiments. It is simple and efficient to synthesize, making it ideal for use in a variety of experiments. Additionally, it has a wide range of potential applications, making it useful in a variety of scientific research applications. However, it is important to note that the mechanism of action of EMBD is not yet fully understood, and further research is needed in order to fully understand its biochemical and physiological effects.
未来方向
There are several potential future directions for research involving EMBD. These include further studies into the mechanism of action of EMBD, as well as its biochemical and physiological effects. Additionally, research into the potential therapeutic applications of EMBD, such as its potential anti-inflammatory and anti-cancer properties, is warranted. Additionally, research into the potential use of EMBD in drug design and drug delivery is also of interest. Finally, further research into the potential use of EMBD in enzyme inhibition and enzyme catalysis is also of interest.
合成方法
EMBD is synthesized through a two-step process. The first step involves the reaction of 4-ethylphenol with 1-methyl-1H-1,3-benzodiazole in an aqueous solution of sodium hydroxide. This reaction forms an intermediate, which is then reacted with pyrrolidine in the presence of a base to form EMBD. This synthesis method is simple and efficient, making it ideal for use in laboratory experiments.
属性
IUPAC Name |
1-(4-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-14-8-10-16(11-9-14)23-13-15(12-19(23)24)20-21-17-6-4-5-7-18(17)22(20)2/h4-11,15H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVPYFDQOBKQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-3-methyl-N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)benzene-1-sulfonamide](/img/structure/B6579149.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6579170.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6579177.png)
![1-[2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6579179.png)
![7-(3-hydroxypropyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579187.png)
![2-(4-chlorophenoxy)-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide](/img/structure/B6579189.png)
![2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6579194.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6579198.png)
![7-chloro-3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6579218.png)

![3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579226.png)
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B6579242.png)
![4-(dimethylsulfamoyl)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6579258.png)